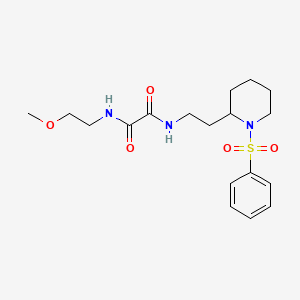
Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate is a chemical compound with the molecular formula C20H26N2O3 and a molecular weight of 342.43 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string:CCCCOC(=O)C1=NC2=C(C=CC(=C2C(=C1)N3CCOCC3)C)C . This string represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.
Applications De Recherche Scientifique
Photovoltaic Applications
A key application of Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate derivatives is in the field of photovoltaic technology. For instance, the study by Wu et al. (2009) examines the use of carboxylated cyanine dyes, including derivatives of this compound, in dye-sensitized solar cells to enhance photoelectric conversion efficiency. These dyes have shown promising results in improving the efficiency of solar cells through co-sensitization methods (Wu et al., 2009).
Luminescent Materials
This compound derivatives have also been utilized in the development of luminescent materials. Song et al. (2016) designed and synthesized Ir(III) complexes featuring this compound, which demonstrated dual-emission properties and mechanoluminescence, useful for applications like data security protection (Song et al., 2016).
Dye Synthesis
In the field of dye synthesis, the derivative 6-Butyl-4-hydroxyquinolin-2-(1H)-one has been explored. A study by Rufchahi and Mohammadinia (2014) involved synthesizing azo disperse dyes using this derivative, demonstrating its potential in creating various dyes with specific absorption characteristics (Rufchahi & Mohammadinia, 2014).
Antimicrobial Applications
A series of N-arylquinoline derivatives including 2-morpholinoquinoline moiety, a related compound, were synthesized and tested for antimicrobial activity against a range of pathogens. The study by Makawana et al. (2012) highlights the potential of these derivatives in developing new antimicrobial agents (Makawana, Patel, & Patel, 2012).
Heterocyclic Chemistry
The compound is also significant in heterocyclic chemistry, particularly in the synthesis of novel heterocyclic structures. A study by Maas et al. (1999) explored the construction of oxazinoazepine ring systems using morpholinoallenes, demonstrating the versatility of morpholinoquinoline derivatives in synthesizing complex molecular structures (Maas, Manz, Mayer, & Werz, 1999).
Green Chemistry
Subrahmanyam and Anna (2019) reported a green synthetic protocol for derivatives of 2-morpholinoquinoline, highlighting the compound's role in promoting environmentally friendly chemical processes (Subrahmanyam & Anna, 2019).
Propriétés
IUPAC Name |
butyl 5,8-dimethyl-4-morpholin-4-ylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-4-5-10-25-20(23)16-13-17(22-8-11-24-12-9-22)18-14(2)6-7-15(3)19(18)21-16/h6-7,13H,4-5,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASIJJNBMSZDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=NC2=C(C=CC(=C2C(=C1)N3CCOCC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3016595.png)
![Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B3016598.png)
![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B3016599.png)
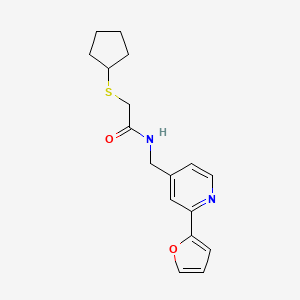

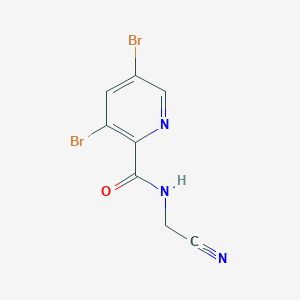
![1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B3016604.png)
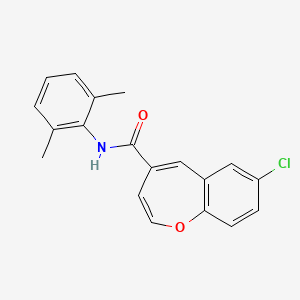
![3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016608.png)
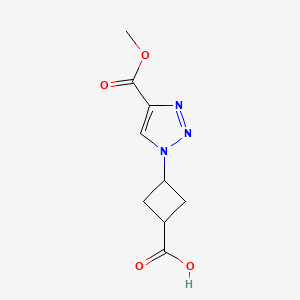

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016613.png)

